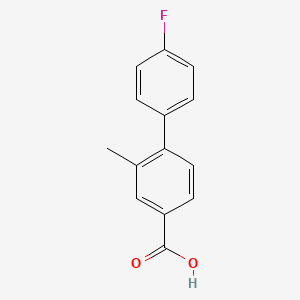

4-(4-Fluorophenyl)-3-methylbenzoic acid

Description

Chemical Classification and Nomenclature

4-(4-Fluorophenyl)-3-methylbenzoic acid falls under the comprehensive classification of aromatic carboxylic acids, specifically within the subfamily of substituted biphenyl derivatives. The compound is systematically categorized based on its functional groups, featuring an aromatic structure due to the presence of two interconnected benzene rings and a carboxylic acid functionality resulting from the carboxyl group (-COOH) attached to the benzoic acid moiety. This classification places the compound within the broader context of halogenated aromatic compounds, where the fluorine atom contributes to enhanced chemical properties and potential biological activity.

The systematic nomenclature follows International Union of Pure and Applied Chemistry standards, designating the compound as this compound. Alternative nomenclature systems recognize this compound as 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid, emphasizing the biphenyl structural framework. The naming convention reflects the substitution pattern where the fluorine atom occupies the para position (4-position) of the phenyl ring, while the methyl group is positioned at the 3-position of the benzoic acid ring. This precise nomenclature system ensures unambiguous identification within chemical databases and research literature.

The compound also belongs to the broader category of fluorinated building blocks, which have gained significant prominence in medicinal chemistry and materials science applications. The presence of the fluorine substituent imparts unique electronic properties that distinguish this compound from its non-fluorinated analogs. The methyl group contributes additional steric and electronic effects that influence the compound's reactivity and potential applications in synthetic chemistry.

Historical Context of Discovery and Development

The development of this compound emerged from the broader historical context of fluorinated organic compound research, which gained momentum in the mid-20th century as chemists recognized the unique properties imparted by fluorine substitution. The synthesis of fluorinated biphenyl derivatives followed advances in fluorination chemistry and cross-coupling methodologies that enabled the construction of complex aromatic systems with precise substituent control.

Research into fluorinated benzoic acid derivatives has been driven by the pharmaceutical industry's recognition that fluorine incorporation often enhances drug-like properties, including metabolic stability and bioavailability. The specific combination of fluorine and methyl substitution in this biphenyl system represents a strategic approach to modulating molecular properties for potential therapeutic applications. Historical patent literature indicates that systematic exploration of fluorinated biphenyl carboxylic acids began in earnest during the 1980s and 1990s as part of comprehensive medicinal chemistry programs.

The compound's development trajectory reflects broader trends in organic synthesis methodology, particularly the evolution of palladium-catalyzed cross-coupling reactions that enabled efficient biphenyl construction. The accessibility of fluorinated aromatic building blocks and advances in selective functionalization chemistry facilitated the practical synthesis of such complex substituted systems. Contemporary research continues to explore novel synthetic approaches and applications for this compound class.

Position in Organic Chemistry Literature

This compound occupies a significant position within the organic chemistry literature as a representative example of multiply-substituted biphenyl systems. The compound has been featured in research focused on structure-activity relationships in fluorinated aromatics, where scientists investigate how specific substitution patterns influence chemical and biological properties. Studies examining the electronic effects of combined fluorine and methyl substitution have utilized this compound as a model system for understanding substituent interactions in biphenyl frameworks.

The literature demonstrates considerable interest in this compound's synthetic utility as an intermediate for more complex molecular architectures. Research publications have documented its role in the preparation of heterocyclic systems and as a building block for pharmaceutical candidates. The compound's appearance in medicinal chemistry literature reflects its potential as a pharmacophore element, where the specific arrangement of substituents may confer favorable biological activity profiles.

Academic investigations have explored the compound's reactivity patterns, particularly focusing on transformations of the carboxylic acid functionality and potential modifications of the aromatic rings. The presence of both electron-withdrawing (fluorine) and electron-donating (methyl) substituents creates an interesting electronic environment that influences reactivity and selectivity in chemical transformations. This electronic complexity has made the compound an attractive subject for theoretical chemistry studies examining substituent effects in aromatic systems.

Molecular Formula and Structure Overview

The molecular formula of this compound is C₁₄H₁₁FO₂, reflecting its composition of fourteen carbon atoms, eleven hydrogen atoms, one fluorine atom, and two oxygen atoms. This formula corresponds to a molecular weight of 230.23 grams per mole, positioning the compound within a size range suitable for diverse synthetic and biological applications. The molecular architecture features a biphenyl core structure with specific substituent placement that creates a unique three-dimensional arrangement.

The structural framework consists of two benzene rings connected through a direct carbon-carbon bond, forming the characteristic biphenyl backbone. The benzoic acid portion contains the carboxyl functional group (-COOH) at the 4-position relative to the biphenyl linkage, with a methyl group (-CH₃) positioned at the 3-position of the same ring. The second phenyl ring carries a fluorine atom at the 4-position, creating a para-fluorophenyl substituent that significantly influences the compound's overall properties.

Table 1: Molecular Structure Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁FO₂ |

| Molecular Weight | 230.23 g/mol |

| SMILES Notation | CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)F |

| Number of Aromatic Rings | 2 |

| Number of Rotatable Bonds | 2 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

The three-dimensional structure exhibits restricted rotation around the biphenyl bond due to steric interactions between the substituents, which influences the compound's conformational preferences and potential binding interactions. The carboxylic acid group provides a site for hydrogen bonding and ionic interactions, while the aromatic rings contribute to π-π stacking interactions. The fluorine atom's high electronegativity creates a significant dipole moment that affects the compound's electronic distribution and chemical behavior.

The molecular geometry places the fluorine atom and carboxylic acid group in positions that allow for diverse intermolecular interactions, making this compound particularly interesting for crystal engineering and supramolecular chemistry applications. The methyl group provides steric bulk that influences the compound's binding properties and may affect its biological activity through hydrophobic interactions.

Properties

IUPAC Name |

4-(4-fluorophenyl)-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-8-11(14(16)17)4-7-13(9)10-2-5-12(15)6-3-10/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJJCOVCXLJTMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627890 | |

| Record name | 4'-Fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406234-42-2 | |

| Record name | 4'-Fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki Coupling-Based Synthesis

A representative and efficient method involves the Suzuki coupling of 3-carboxyphenylboronic acid with 4-bromofluorobenzene under aqueous conditions:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 3-Carboxyphenylboronic acid (1.05 eq), 4-bromofluorobenzene, sodium carbonate (2 eq), tetrabutylammonium bromide (0.01 eq), Pd(EDTA) catalyst (0.3 mL/mmol aryl bromide), water | The reactants are combined in a screw-cap reactor and heated to 100°C with stirring for 5 hours to promote coupling. |

| 2 | Cooling, extraction with ethyl acetate and sodium bicarbonate solution | The reaction mixture is cooled, diluted with ethyl acetate, and extracted with 5% NaHCO3 to separate the product. |

| 3 | Acidification to pH 3 with concentrated HCl, extraction with ethyl acetate | Acidification precipitates the carboxylic acid product, which is extracted into the organic phase. |

| 4 | Washing with water and brine, drying over sodium sulfate, filtration, evaporation | The organic layer is purified and concentrated to yield crude product. |

| 5 | Optional preparative HPLC | Further purification if necessary to obtain high purity. |

Yield : Approximately 86% under optimized conditions.

Notes : The use of tetrabutylammonium bromide as a phase transfer catalyst and Pd(EDTA) as a palladium source enhances the reaction efficiency in aqueous media.

Alternative Cross-Coupling and Functionalization Routes

Pre-functionalized Aryl Halides and Boronic Acids : Using 3-methyl-4-bromobenzoic acid or 3-methylphenylboronic acid derivatives allows introduction of the methyl group prior to coupling.

Post-Coupling Methylation : In some protocols, methylation of the benzoic acid ring is achieved via electrophilic aromatic substitution after biphenyl formation.

Esterification and Hydrazide Formation : Ester intermediates of fluorobenzoic acids can be synthesized by refluxing with ethanol and sulfuric acid, followed by conversion to hydrazides using hydrazine hydrate, which may be useful for further derivatization.

Thin-Layer Chromatography (TLC) : Used to monitor reaction progress, typically employing ethyl acetate and n-hexane as mobile phases.

Melting Point Determination : Confirms product identity and purity.

Solvent Extraction : Sodium carbonate solution is used to neutralize unreacted acids and facilitate extraction of the ester or acid product.

Recrystallization and Chromatography : Employed to purify the final acid product.

| Method | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Suzuki Coupling (Aqueous) | 3-Carboxyphenylboronic acid, 4-bromofluorobenzene, Pd(EDTA), Na2CO3, TBAB | 100°C, 5 h, aqueous | ~86% | Efficient, environmentally friendly aqueous medium |

| Esterification of 4-Fluorobenzoic Acid | 4-Fluorobenzoic acid, ethanol, H2SO4 | Reflux 7-8 h | ~80% (ester) | Intermediate step for hydrazide synthesis |

| Hydrazide Formation | Ester, hydrazine hydrate, ethanol | Stirring 12-15 h, room temp | Not specified | For derivative synthesis, not direct acid preparation |

The Suzuki coupling method is the most direct and high-yielding approach for synthesizing 4-(4-fluorophenyl)-3-methylbenzoic acid, especially when using pre-functionalized boronic acids or aryl halides.

Reaction conditions such as temperature, catalyst loading, and solvent choice critically affect yield and purity.

The use of phase transfer catalysts and water as a solvent aligns with green chemistry principles.

Post-synthetic modifications like esterification and hydrazide formation expand the utility of the fluorobenzoic acid derivatives for further bioactive compound development.

The preparation of this compound is best achieved via Suzuki-Miyaura cross-coupling of appropriately substituted arylboronic acids and aryl halides under aqueous basic conditions with palladium catalysis. This method offers high yields, operational simplicity, and scalability. Complementary methods involving esterification and hydrazide formation serve as useful routes for derivative synthesis but are less direct for the target acid. Careful reaction monitoring and purification ensure the production of high-purity material suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-3-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid group.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of 4-(4-Fluorophenyl)-3-carboxybenzoic acid.

Reduction: Formation of 4-(4-Fluorophenyl)-3-methylbenzyl alcohol or 4-(4-Fluorophenyl)-3-methylbenzaldehyde.

Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

4-(4-Fluorophenyl)-3-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-3-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

4-(3-Fluorophenyl)-3-methylbenzoic Acid (CAS: 1008773-96-3)

- Molecular Formula : C₁₄H₁₁FO₂.

- Key Differences : The fluorine atom is at the meta position on the phenyl ring.

- Applications: Limited data on biological activity, but structural studies suggest differences in hydrogen bonding networks compared to the para-substituted derivative.

4-(3,5-Difluorophenyl)-3-methylbenzoic Acid (CAS: 625446-23-3)

- Molecular Formula : C₁₄H₁₀F₂O₂.

- Key Differences : Two fluorine atoms at the 3- and 5-positions on the phenyl ring.

- Impact : Increased electronegativity and steric bulk may enhance lipophilicity and alter solubility. The additional fluorine could also affect intermolecular interactions in crystalline states.

Functional Group Modifications

4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid

- Molecular Formula : C₁₇H₁₁FN₂O₃.

- Key Differences : Incorporates a pyrazole ring with a formyl group.

- Impact : Demonstrates potent antimicrobial activity against drug-resistant bacteria, highlighting the role of fluorine in enhancing bioactivity.

- Crystallography: Not explicitly reported, but pyrazole rings often participate in π-π stacking, which could stabilize crystal structures.

4-(4-Carboxy-3-fluorophenyl)-3-methylbenzoic Acid (CAS: 1261964-10-6)

- Molecular Formula : C₁₅H₁₁FO₄.

- Key Differences : Additional carboxylic acid group on the fluorophenyl ring.

- This compound is used as a building block in protein degradation studies.

Crystallographic and Isostructural Comparisons

- Isostructurality : 4-(4-Fluorophenyl)-3-methylbenzoic acid and its chloro analog (e.g., 4-(4-chlorophenyl)-3-methylbenzoic acid) often exhibit isostructural crystal lattices due to similar van der Waals radii of F and Cl (1.47 Å vs. 1.75 Å). However, electronic differences can lead to variations in hydrogen bond strengths and packing efficiencies.

- Crystal Packing: The title compound’s para-fluorophenyl group allows for planar molecular conformations, stabilizing structures via O–H···O hydrogen bonds, as seen in related benzophenone derivatives. In contrast, meta-substituted analogs show twisted conformations, reducing packing efficiency.

Data Table: Key Properties of Selected Compounds

Biological Activity

4-(4-Fluorophenyl)-3-methylbenzoic acid, a fluorinated benzoic acid derivative, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : CHFO

- Molecular Weight : 252.26 g/mol

- CAS Number : 403-15-6

- Appearance : White powder

- Melting Point : 164 °C – 168 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, affecting cellular processes. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways, particularly through the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), which is crucial in the synthesis of prostaglandin E2, a mediator of inflammation .

- Cell Signaling Modulation : It influences cell signaling pathways that regulate gene expression and cellular metabolism, contributing to its anticancer properties .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Several studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells by modulating specific signaling pathways .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial effects. Its structural features allow it to act against resistant bacterial strains, making it a candidate for developing new antimicrobial agents .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of analogues based on this compound. These compounds were tested against multiple cancer cell lines, demonstrating IC values in the low micromolar range. The study highlighted the compound's ability to disrupt cancer cell growth by targeting specific molecular pathways involved in cell cycle regulation .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests good bioavailability and favorable distribution characteristics within biological systems. The compound is metabolized through conjugation and oxidation pathways, which can influence its therapeutic efficacy and safety profile .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Fluorophenyl)-3-methylbenzoic acid, and how can reaction conditions be optimized?

- Methodology : The synthesis can utilize Suzuki-Miyaura cross-coupling reactions, where 4-fluorophenylboronic acid reacts with a substituted benzoic acid precursor. For example, halogenated intermediates (e.g., bromo or iodo derivatives) at the 3-methyl position facilitate coupling . Reaction optimization involves tuning catalysts (e.g., Pd(PPh₃)₄), bases (e.g., Na₂CO₃), and solvent systems (e.g., DMF/H₂O) to improve yield and reduce side products. Post-synthesis, recrystallization in ethanol/water mixtures enhances purity, as indicated by sharp melting points (e.g., 169–171°C for similar fluorinated benzoic acids) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm substituent positions. For instance, the 4-fluorophenyl group shows distinct aromatic splitting patterns, while the methyl group resonates near δ 2.3 ppm .

- HPLC : Use reversed-phase columns (e.g., LiChrosorb® RP-8) with UV detection (λ = 254 nm) to assess purity. Mobile phases like acetonitrile/water (60:40) with 0.1% TFA are effective .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns. Exact mass calculations (e.g., m/z 242.0815 for C₁₄H₁₁FO₂) align with theoretical values .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- First Aid : In case of exposure, rinse skin with soap/water for 15 minutes. For eye contact, flush with saline solution and seek medical attention .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. The electron-withdrawing fluorine substituent lowers HOMO energy, influencing nucleophilic aromatic substitution (NAS) reactivity .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide drug design. Fluorine’s electronegativity enhances binding affinity to hydrophobic pockets .

Q. What strategies resolve contradictions in biological activity data for fluorinated benzoic acid derivatives?

- Methodology :

- Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. For enzyme inhibition assays, validate IC₅₀ values using positive controls (e.g., known kinase inhibitors) .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may confound results. For example, demethylation at the 3-position alters pharmacokinetics .

Q. How can structure-activity relationship (SAR) studies improve the therapeutic potential of this compound?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replacing -CH₃ with -CF₃ at the 3-position) to assess impact on bioactivity. Fluorine’s position on the phenyl ring (para vs. meta) significantly affects receptor binding .

- In Vivo Testing : Evaluate pharmacokinetics (e.g., oral bioavailability in rodent models) and toxicity (e.g., LD₅₀). Compare with structurally similar compounds like 3-fluoro-4-methoxybenzoic acid, a known intermediate in Alzheimer’s drug candidates .

Data Analysis and Validation

Q. What analytical techniques differentiate this compound from its regioisomers?

- Methodology :

- X-ray Crystallography : Resolve crystal structures to confirm substituent positions. The 3-methyl group creates distinct packing patterns compared to 2-methyl analogs .

- IR Spectroscopy : Identify carboxylate C=O stretching (~1680 cm⁻¹) and C-F vibrations (~1220 cm⁻¹). Regioisomers exhibit shifts due to varying electronic environments .

Q. How do solvent polarity and pH influence the solubility and stability of this compound?

- Methodology :

- Solubility Testing : Measure solubility in DMSO, ethanol, and aqueous buffers (pH 1–13) using UV-Vis spectroscopy. The compound’s logP (~2.8) predicts moderate lipophilicity, favoring organic solvents .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products like 4-fluorobenzoic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.